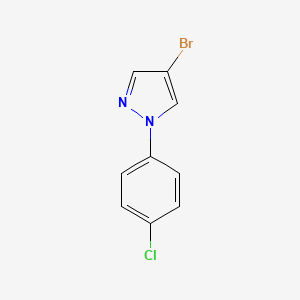

4-Bromo-1-(4-chlorophenyl)pyrazole

概要

説明

4-Bromo-1-(4-chlorophenyl)pyrazole is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .

Synthesis Analysis

The synthesis of 4-Bromo-1-(4-chlorophenyl)pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . It can also be prepared from 4-bromopyrazole .Molecular Structure Analysis

The molecular structure of 4-Bromo-1-(4-chlorophenyl)pyrazole consists of a five-membered aromatic ring with two nitrogen atoms at adjacent positions and three carbon atoms . The molecular weight is 257.52 .Chemical Reactions Analysis

4-Bromo-1-(4-chlorophenyl)pyrazole is reported to react with titanium tetrachloride to afford binary adducts . It can also react with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se to form thio/selenoether ligands .Physical And Chemical Properties Analysis

4-Bromo-1-(4-chlorophenyl)pyrazole is a solid substance with a molecular weight of 257.52 . It has a boiling point of 250-260 °C and a melting point of 93-96 °C .科学的研究の応用

Antileishmanial and Antimalarial Activities

4-Bromo-1-(4-chlorophenyl)pyrazole: derivatives have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The derivatives displayed significant antipromastigote activity and were able to inhibit the growth of Plasmodium berghei with high suppression rates, indicating their potential as pharmacophores for developing new antileishmanial and antimalarial agents .

Synthesis of Hydrazine-Coupled Pyrazoles

The compound has been utilized in the synthesis of hydrazine-coupled pyrazoles. These derivatives are of interest due to their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The synthesis process involves verifying the structures of the derivatives using techniques like elemental microanalysis, FTIR, and 1H NMR .

Inhibitors of Liver Alcohol Dehydrogenase

Some 4-substituted pyrazoles, including 4-Bromo-1-(4-chlorophenyl)pyrazole , have been identified as inhibitors of liver alcohol dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohols in the liver, and inhibitors can be used to study alcohol metabolism and potentially treat alcohol-related disorders .

Antibacterial and Antifungal Properties

Research has indicated that derivatives of 4-Bromo-1-(4-chlorophenyl)pyrazole possess antibacterial and antifungal properties. They have been tested against various strains of bacteria and fungi, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Pseudomonas aeruginosa , Aspergilus flavus , and Aspergillus niger . The results suggest that these compounds could be developed into new antibacterial and antifungal agents .

Synthesis of Bipyrazoles

This compound serves as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are of interest due to their potential applications in pharmaceuticals and as biologically active compounds. The synthesis of bipyrazoles involves creating compounds with two pyrazole rings, which can lead to enhanced biological activity .

Preparation of Hexacoordinate Complexes

4-Bromo-1-(4-chlorophenyl)pyrazole: may be used in the preparation of solid hexacoordinate complexes. These complexes are formed by reacting with dimethyl- and divinyl-tindichloride and have potential applications in materials science and coordination chemistry .

Safety and Hazards

将来の方向性

4-Bromo-1-(4-chlorophenyl)pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . The future directions of this compound could involve exploring its potential applications in various fields of science .

作用機序

Target of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Mode of Action

It is known that the compound inhibits oxidative phosphorylation and atp exchange reactions . This suggests that 4-Bromo-1-(4-chlorophenyl)pyrazole may interact with its targets to disrupt these processes, leading to changes in cellular energy production and function.

Biochemical Pathways

4-Bromo-1-(4-chlorophenyl)pyrazole affects the biochemical pathways related to oxidative phosphorylation and ATP exchange . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. ATP exchange reactions are involved in the transfer of phosphate groups and the regulation of energy within the cell. Disruption of these pathways by 4-Bromo-1-(4-chlorophenyl)pyrazole can lead to downstream effects such as changes in energy production and cellular functions.

Result of Action

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that the compound may lead to changes in cellular energy levels and potentially disrupt various cellular functions.

特性

IUPAC Name |

4-bromo-1-(4-chlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBFJAPHHIBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(4-chlorophenyl)pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)

![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)

![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)